molecular formula C16H11ClF3N5S B5701369 N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine

N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine

Cat. No. B5701369
M. Wt: 397.8 g/mol
InChI Key: STOAZHJPSZRCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine, also known as AG-024322, is a small molecule inhibitor of the protein tyrosine kinase activity of the platelet-derived growth factor receptor (PDGFR). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and fibrosis.

Mechanism of Action

N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine inhibits the protein tyrosine kinase activity of the PDGFR by binding to the ATP-binding site of the receptor. This leads to the inhibition of downstream signaling pathways involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. In addition, N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine has been shown to reduce the deposition of extracellular matrix proteins and improve tissue remodeling in animal models of fibrosis. However, the exact biochemical and physiological effects of N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine are still under investigation.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine is a potent and selective inhibitor of the PDGFR, making it a valuable tool for studying the role of this receptor in various diseases. However, the use of N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity to cells.

Future Directions

For the study of N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine include the development of more potent and selective inhibitors of the PDGFR, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact biochemical and physiological effects. In addition, the use of N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine in combination with other inhibitors or chemotherapeutic agents may enhance its therapeutic efficacy and reduce potential side effects.

Synthesis Methods

N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine can be synthesized through a multistep process involving the condensation of 3-chloroaniline with 2-thiophenecarboxaldehyde, followed by the reaction with 4,6-dichloro-2-(trifluoromethyl)pyrimidine and guanidine hydrochloride. The final product is obtained after purification and characterization by various spectroscopic techniques.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer and fibrosis. In cancer, N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine has been shown to inhibit the proliferation and migration of cancer cells by targeting the PDGFR pathway. In fibrosis, N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine has been shown to reduce the deposition of extracellular matrix proteins and improve tissue remodeling.

properties

IUPAC Name

1-(3-chlorophenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5S/c17-9-3-1-4-10(7-9)22-14(21)25-15-23-11(12-5-2-6-26-12)8-13(24-15)16(18,19)20/h1-8H,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOAZHJPSZRCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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